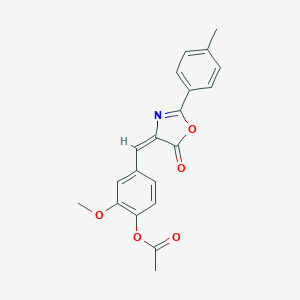![molecular formula C18H10N2O4 B274030 2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274030.png)
2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione is an organic compound with a molecular formula of C20H11N2O4. This compound is also known as nitrobenzoisoquinoline or NBQDI. It has been the subject of scientific research due to its potential applications in medicine and other fields. In
作用机制
The exact mechanism of action of NBQDI is not fully understood, but it is believed to act by inhibiting the activity of a protein called calmodulin. Calmodulin is involved in many cellular processes, including the regulation of ion channels and the activation of enzymes. By inhibiting calmodulin activity, NBQDI may be able to protect neurons from damage and prevent the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that NBQDI has a number of biochemical and physiological effects. It has been shown to protect neurons from damage caused by oxidative stress, which is a major contributor to neurodegenerative diseases. It has also been shown to inhibit the growth of cancer cells, possibly by inducing apoptosis or cell cycle arrest.
实验室实验的优点和局限性
One advantage of using NBQDI in lab experiments is that it is relatively easy to synthesize and purify. It also has a well-defined chemical structure, which makes it easy to study using various analytical techniques. However, one limitation of using NBQDI is that it can be difficult to work with due to its low solubility in water and many organic solvents.
未来方向
There are many potential future directions for research on NBQDI. One area of interest is the development of new drugs based on the NBQDI molecule. Another area of interest is the study of the optical and electronic properties of NBQDI for use in the development of new materials. Finally, further research is needed to fully understand the mechanism of action of NBQDI and its potential applications in various scientific fields.
合成方法
The synthesis of NBQDI involves the reaction of 4-nitrophthalic anhydride and 2-aminobenzophenone in the presence of a strong acid catalyst. The reaction proceeds through an imide intermediate, which is then cyclized to form the NBQDI molecule. The yield of this synthesis method is typically around 50%, and the purity of the product can be improved through recrystallization.
科学研究应用
NBQDI has been studied for its potential applications in various scientific fields. In medicine, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use as an anti-cancer agent and as a tool for studying the mechanisms of cancer cell growth and proliferation.
In addition to its medical applications, NBQDI has also been studied in the field of materials science. It has been shown to have unique optical and electronic properties, which may make it useful in the development of new materials for electronic devices.
属性
产品名称 |
2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione |
|---|---|
分子式 |
C18H10N2O4 |
分子量 |
318.3 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H10N2O4/c21-17-14-5-1-3-11-4-2-6-15(16(11)14)18(22)19(17)12-7-9-13(10-8-12)20(23)24/h1-10H |
InChI 键 |
HHVCRIIEJHKMCU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)[N+](=O)[O-] |
规范 SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273951.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273952.png)


![Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate](/img/structure/B273958.png)
![1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}](/img/structure/B273959.png)



![1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273982.png)

